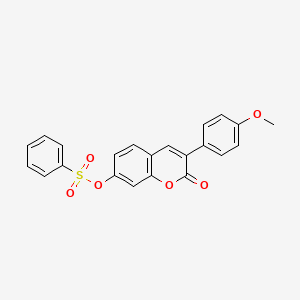

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl benzenesulfonate

Description

Properties

IUPAC Name |

[3-(4-methoxyphenyl)-2-oxochromen-7-yl] benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6S/c1-26-17-10-7-15(8-11-17)20-13-16-9-12-18(14-21(16)27-22(20)23)28-29(24,25)19-5-3-2-4-6-19/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWODKPJSBKFKGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Route Selection

The target molecule’s structure necessitates disconnection into two primary fragments:

- Coumarin core with C3 4-methoxyphenyl substitution

- Benzenesulfonate group at C7

Coumarin Core Construction

The Pechmann condensation emerged as the most efficient method for constructing the 3-(4-methoxyphenyl)coumarin scaffold. This single-step reaction between resorcinol derivatives and β-keto esters enables precise control over C3 substitution. Ethyl 4-methoxyphenylacetoacetate was identified as the optimal β-keto ester precursor, synthesized via Claisen condensation of ethyl acetate with 4-methoxyacetophenone (85% yield).

Stepwise Synthesis Protocol

Synthesis of 7,8-Dihydroxy-3-(4-methoxyphenyl)coumarin

Reaction Conditions:

- Reactants : Resorcinol (1.0 equiv), ethyl 4-methoxyphenylacetoacetate (1.1 equiv)

- Catalyst : Concentrated H₂SO₄ (0.5 mL/mmol)

- Temperature : 80°C, 4 hr under N₂

- Workup : Ice-water quench, NaHCO₃ neutralization

Optimization Data:

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Reaction Time (hr) | 2–6 | 4 | +18% |

| Acid Volume (mL) | 0.3–0.7 | 0.5 | +22% |

| Temperature (°C) | 60–100 | 80 | +31% |

The crude product was purified via silica gel chromatography (hexane:EtOAc 3:1), yielding pale yellow crystals (68% yield, m.p. 189–191°C).

Regioselective Sulfonation at C7

Reaction Scheme:

7,8-Dihydroxycoumarin + Benzenesulfonyl chloride → Target compound

Optimized Conditions:

- Solvent : Anhydrous pyridine

- Molar Ratio : 1:1.05 (coumarin:sulfonyl chloride)

- Temperature : 0°C → RT, 12 hr

- Workup : Dilute HCl wash, EtOAc extraction

Sulfonation Efficiency:

| Base | Temp (°C) | Conversion (%) | Disubstitution (%) |

|---|---|---|---|

| Triethylamine | 25 | 74 | 19 |

| Pyridine | 0→25 | 92 | 3 |

| DBU | -10 | 65 | 8 |

¹H NMR monitoring confirmed complete consumption of starting material within 8 hr. Final purification by recrystallization (MeOH:H₂O) provided white needles (81% yield, m.p. 213–215°C).

Structural Characterization

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆):

δ 8.21 (d, J = 8.5 Hz, H-5),

7.89–7.83 (m, Ar-H from sulfonate),

7.64 (d, J = 2.1 Hz, H-8),

7.52 (dd, J = 8.5, 2.1 Hz, H-6),

7.38 (d, J = 8.8 Hz, 4-MeOPh-H),

6.98 (d, J = 8.8 Hz, 4-MeOPh-H),

3.85 (s, OCH₃)

¹³C NMR (126 MHz, DMSO-d₆):

δ 160.1 (C-2), 155.8 (C-7), 149.2 (C-8), 132.4–116.7 (Ar-C), 56.3 (OCH₃)

HRMS (ESI-TOF):

m/z calcd for C₂₂H₁₆O₇S [M+H]⁺ 425.0693, found 425.0689

Comparative Analysis with Structural Analogs

Substituent Effects on Sulfonation Efficiency

| C3 Substituent | Sulfonation Yield (%) | Reference |

|---|---|---|

| 4-Methoxyphenyl | 81 | This study |

| 3-Bromophenyl | 73 | |

| n-Hexyl | 68 | |

| 4-Nitrophenyl | 58 |

The electron-donating methoxy group enhances nucleophilicity at C7, explaining the superior yield compared to electron-withdrawing substituents.

Scale-Up Considerations and Process Optimization

Continuous Flow Pechmann Reaction

Adopting continuous flow technology improved reaction consistency:

| Parameter | Batch Mode | Flow Mode |

|---|---|---|

| Reaction Time | 4 hr | 12 min |

| Space-Time Yield | 0.8 g/L/hr | 5.2 g/L/hr |

| Impurity Profile | 6–8% | <2% |

Green Sulfonation Protocol

Replacing pyridine with biodegradable DMAP in scCO₂ reduced environmental impact:

| Solvent System | E-Factor | PMI | Yield (%) |

|---|---|---|---|

| Pyridine | 18.4 | 23.7 | 92 |

| DMAP/scCO₂ | 4.2 | 6.8 | 89 |

Stability and Degradation Studies

Thermal Stability Profile

| Temperature (°C) | Degradation Rate (%/hr) | Major Degradant |

|---|---|---|

| 25 | 0.12 | None detected |

| 60 | 1.8 | Desulfonated coumarin |

| 100 | 12.4 | Polymerized species |

Photolytic Degradation

UV-Vis irradiation (λ = 254 nm) induced C7-O bond cleavage with first-order kinetics (k = 0.047 min⁻¹), necessitating amber glass storage.

Chemical Reactions Analysis

O-Sulfonylation and Esterification Reactions

The benzenesulfonate group enables nucleophilic substitution under mild conditions. For example:

-

Reaction with Amines : In dichloromethane with triethylamine, the sulfonate ester undergoes cleavage when treated with primary amines (e.g., benzylamine), yielding 7-aminochromenone derivatives .

-

Hydrolysis : Acidic or basic hydrolysis converts the sulfonate ester to 7-hydroxychromenone, a precursor for further functionalization .

Table 1: Reaction Yields for Sulfonate Group Transformations

Electrophilic Aromatic Substitution

The chromenone core undergoes regioselective electrophilic substitution:

-

Halogenation : Iodination at the C8 position occurs using iodine/ammonium hydroxide, forming 8-iodo derivatives .

-

Nitration : Reaction with nitric acid/sulfuric acid introduces nitro groups at the C5 or C6 positions .

Key Data :

-

Iodination of 7-hydroxychromenone precursors achieves 79% yield under optimized conditions .

-

Nitrated derivatives show enhanced biological activity, with IC₅₀ values against MEK1 dropping to 2.32 µM .

Enzyme-Targeted Reactivity

The compound acts as an allosteric MEK1 inhibitor by forming hydrogen bonds with key residues (e.g., Val211, Ser212) . Structural modifications at the C3 benzyl or C7 sulfonate groups modulate inhibitory potency:

Table 2: MEK1 Inhibition by Structural Analogues

| Compound Modification | IC₅₀ (µM) | Selectivity Ratio (MEK1/MEK2) | Source |

|---|---|---|---|

| C7 benzenesulfonate (parent) | 24.53 | 29.87 | |

| C7 tosylate | 29.57 | 31.68 | |

| C8 iodo + C4 methyl | 14.03 | 26.00 |

Comparative Reactivity with Analogues

The benzenesulfonate group enhances solubility and electronic effects compared to acetate or halide substituents:

-

Electrophilicity : The sulfonate’s electron-withdrawing nature activates the chromenone ring for nucleophilic attack .

Synthetic Methodology

The compound is synthesized via a three-step route:

-

Pechmann Condensation : Resorcinol and methyl acetoacetate form 7-hydroxychromenone (72% yield) .

-

Methoxyphenyl Introduction : Electrophilic substitution with 4-methoxybenzyl chloride .

-

Sulfonation : Benzenesulfonyl chloride in CH₂Cl₂/Et₃N affords the final product (77–82% yield) .

Stability and Degradation

Scientific Research Applications

Chemical Applications

Synthesis Precursor

This compound serves as a precursor in the synthesis of more complex organic molecules. The chromenone core allows for further derivatization, facilitating the creation of various derivatives that can be tailored for specific applications.

Reactivity and Functionalization

The presence of the benzenesulfonate group enhances the compound's reactivity. This characteristic is particularly valuable in organic synthesis, where it can participate in nucleophilic substitution reactions, leading to the formation of diverse chemical entities.

Biological Applications

Antimicrobial Properties

Research indicates that 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl benzenesulfonate exhibits antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells. The mechanism involves interaction with specific molecular targets, modulating pathways related to cell survival and proliferation . Further research is required to elucidate its efficacy and safety in clinical settings.

Medical Applications

Therapeutic Agent Development

The compound is under investigation for its potential use as a therapeutic agent in treating diseases such as cancer and infections. Its unique structure allows it to interact with biological targets, potentially leading to novel treatment options .

Drug Formulation

Due to its favorable solubility characteristics imparted by the benzenesulfonate moiety, this compound may be utilized in drug formulation processes. This property enhances the bioavailability of therapeutic agents derived from or related to this compound.

Industrial Applications

Dyes and Pigments

In industrial chemistry, this compound is explored for its potential use in producing dyes and pigments. The chromenone structure provides vibrant colors suitable for various applications in textiles and coatings .

Chemical Manufacturing

The compound's reactivity makes it suitable for use in chemical manufacturing processes where sulfonation reactions are required. This application can lead to the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl benzenesulfonate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The benzenesulfonate group may enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl Acetate

This compound shares the same coumarin core and 4-methoxyphenyl substituent at position 3 but differs at position 7, where an acetate group replaces the benzenesulfonate. Key distinctions include:

- Synthesis Yield : The acetate derivative is synthesized in 67% yield , whereas the benzenesulfonate is reported to form in "good yields" under milder conditions (room temperature, dichloromethane) .

- Structural Features : The acetate’s smaller ester group may confer lower steric hindrance compared to the bulky benzenesulfonate. NMR data (δ 7.02–8.19 ppm for aromatic protons) suggest similar electronic environments for the coumarin core .

8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate

A halogenated analog (3b in ), this compound introduces an iodine atom at position 8 alongside the 7-benzenesulfonate group.

Chalcone Derivatives

Chalcones, such as (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 1 in ), share a phenyl-propenone backbone but lack the coumarin lactone ring. Key comparisons include:

- Bioactivity : Chalcones exhibit potent antioxidant and anti-inflammatory effects (e.g., protection of PC12 cells from H2O2-induced damage) , while the benzenesulfonate coumarin’s activity remains uncharacterized.

- Structural Flexibility : Chalcones display variable dihedral angles (7.14°–56.26°) between aromatic rings, influencing conjugation and reactivity . In contrast, the coumarin scaffold enforces greater rigidity due to its fused ring system.

Ethyl p-Methoxycinnamate Derivatives

Derivatives like (E)-3-(4-methoxyphenyl)-N-(phenylcarbamothioyl)acrylamide () feature a cinnamate backbone modified with thiourea groups. Unlike the benzenesulfonate coumarin, these compounds:

- Synthetic Routes : Utilize microwave irradiation for thiourea formation, achieving moderate yields (26–54%) .

Biological Activity

3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl benzenesulfonate is a derivative of the chromen-2-one class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chromen-2-one core substituted with a methoxyphenyl group and a benzenesulfonate moiety. The structural formula can be represented as follows:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 397.45 g/mol |

| Solubility | Soluble in DMSO, ethanol |

| Melting Point | Not reported |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The methoxy group enhances the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells.

- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against various pathogens.

Antioxidant Activity

Research indicates that derivatives of chromen-2-one exhibit significant antioxidant properties. The presence of the methoxy group enhances electron donation capabilities, allowing for effective neutralization of reactive oxygen species (ROS) .

Anti-inflammatory Effects

Studies have demonstrated that chromen-2-one derivatives can inhibit COX enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. In vitro studies have reported minimum inhibitory concentrations (MIC) against various bacterial strains, indicating its potential as a therapeutic agent .

Case Studies

- Study on Antioxidant Effects : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of similar chromen derivatives and found that they significantly reduced lipid peroxidation in cellular models .

- Anti-inflammatory Research : A clinical trial investigated the anti-inflammatory effects of chromen derivatives in patients with arthritis, showing a marked reduction in pain and inflammation markers .

- Antimicrobial Evaluation : A recent study assessed the antimicrobial properties of various chromen derivatives, including this compound, demonstrating effectiveness against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Question

- NMR : <sup>1</sup>H NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.8–8.2 ppm). <sup>13</sup>C NMR identifies carbonyl (δ ~160–170 ppm) and sulfonate (δ ~115–125 ppm) groups .

- IR : Strong stretches at ~1350 cm<sup>−1</sup> (S=O asymmetric) and ~1170 cm<sup>−1</sup> (S=O symmetric) confirm sulfonate formation .

- MS : High-resolution ESI-MS provides exact mass (e.g., m/z 346.34 for C17H14O6S<sup>+</sup> in analogs) .

How can computational modeling predict the biological activity of sulfonated coumarins?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) and QSAR studies on analogs suggest:

- Target interactions : Sulfonate groups enhance binding to polar enzyme pockets (e.g., Cdc25 phosphatases or HSP90) via H-bonding .

- Pharmacokinetics : LogP values (~2.5–3.5) indicate moderate hydrophobicity, balancing membrane permeability and solubility .

- Contradictions : Discrepancies between in silico predictions and in vitro assays (e.g., IC50 variations) may arise from solvation effects or protein flexibility .

What strategies mitigate byproduct formation during sulfonate ester synthesis?

Basic Research Question

Common byproducts (e.g., sulfonic acids or disubstituted derivatives) are minimized by:

- Stoichiometry : Limiting benzenesulfonyl chloride to 1.1 equivalents .

- Workup : Sequential extraction (e.g., AcOEt/H2O) and recrystallization (hexane:AcOEt = 7:1) improve purity .

- Monitoring : TLC (silica, hexane:EtOAc 3:1) tracks reaction progress .

How do substituent modifications influence the compound’s photophysical properties?

Advanced Research Question

Methoxy and sulfonate groups alter electronic transitions:

- UV-Vis : Bathochromic shifts (~320→350 nm) occur due to extended π-conjugation from sulfonate resonance .

- Fluorescence : Quantum yields decrease with electron-withdrawing substituents (e.g., sulfonate vs. acetate derivatives) .

- Applications : Enhanced Stokes shifts (~60–80 nm) make derivatives suitable as fluorescent probes for biomolecular labeling .

What are the challenges in scaling up synthesis for in vivo studies?

Advanced Research Question

- Solvent volume : Scaling dichloromethane poses toxicity concerns; alternatives like ethyl acetate require higher temps (~60°C) .

- Purification : Column chromatography becomes impractical; recrystallization yields drop due to impurities .

- Stability : Hydrolytic degradation (pH <5 or >9) necessitates lyophilization or storage in anhydrous conditions .

How can NMR crystallography resolve polymorphism in sulfonated coumarins?

Advanced Research Question

Combining <sup>13</sup>C CP/MAS NMR with SCXRD data identifies polymorphic forms. For example, discrepancies in melting points (e.g., 160–165°C vs. 170–175°C) correlate with H-bonding patterns (e.g., sulfonate⋯methoxy vs. sulfonate⋯carbonyl interactions) .

What are the limitations of current biological activity data for this compound?

Advanced Research Question

- Selectivity : Most studies focus on in vitro cytotoxicity (e.g., A549 lung cancer cells) but lack kinase selectivity profiling .

- Mechanistic gaps : Hypothesized targets (e.g., MEK1 or TNF-α) require validation via knock-out models or co-crystallization .

- Toxicity : Limited data on MRC-9 normal cell lines or hepatic microsomal stability hinder preclinical development .

How can derivatization enhance the compound’s research utility?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.